molecular formula C22H18N4OS B1684631 Axitinib CAS No. 319460-85-0

Axitinib

Katalognummer: B1684631
CAS-Nummer: 319460-85-0
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: RITAVMQDGBJQJZ-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Axitinib, unter dem Markennamen Inlyta vertrieben, ist ein niedermolekularer Tyrosinkinase-Inhibitor, der von Pfizer entwickelt wurde. Es wird hauptsächlich zur Behandlung von fortgeschrittenem Nierenzellkarzinom eingesetzt. This compound wirkt durch selektive Hemmung der vaskulären endothelialen Wachstumsfaktor-Rezeptoren (VEGFR-1, VEGFR-2 und VEGFR-3), die eine entscheidende Rolle bei der Angiogenese, dem Tumorwachstum und der Metastasierung spielen .

Wissenschaftliche Forschungsanwendungen

Axitinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: this compound wird als Modellverbindung in der Untersuchung von Tyrosinkinase-Inhibitoren und ihren chemischen Eigenschaften verwendet.

    Biologie: Es wird verwendet, um die Rolle von VEGFR bei der Angiogenese und dem Tumorwachstum zu untersuchen.

    Medizin: this compound wird umfassend auf sein therapeutisches Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Nierenzellkarzinom, Schilddrüsenkrebs und Bauchspeicheldrüsenkrebs.

    Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Krebstherapien verwendet .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die Tyrosinkinase-Rezeptoren VEGFR-1, VEGFR-2 und VEGFR-3 hemmt. Diese Rezeptoren sind an den Signalwegen beteiligt, die die Angiogenese regulieren, den Prozess, bei dem sich aus bestehenden Blutgefäßen neue Blutgefäße bilden. Durch Blockieren dieser Rezeptoren verhindert this compound das Wachstum neuer Blutgefäße, die Tumoren mit Nährstoffen und Sauerstoff versorgen, wodurch das Tumorwachstum und die Metastasierung gehemmt werden .

Ähnliche Verbindungen:

Vergleich:

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einer wertvollen therapeutischen Option für Patienten mit fortgeschrittenem Nierenzellkarzinom macht.

Wirkmechanismus

Target of Action

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a pivotal role in angiogenesis, which is the formation of new blood vessels. This process is crucial for the growth and metastasis of tumors .

Mode of Action

This compound works by selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3 . By blocking these receptors, this compound prevents the binding of vascular endothelial growth factors to these receptors, thereby inhibiting the signal transduction that leads to endothelial cell proliferation, migration, and survival . This results in the inhibition of angiogenesis, tumor growth, and metastases .

Biochemical Pathways

The biochemical effects of this compound in cancer cells might be regulated by its associated genes and affected signaling cascades. Some of the pathways affected by this compound include VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA . By inhibiting these pathways, this compound can effectively block the growth and spread of cancer cells .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics within the clinical dose range . It is absorbed relatively rapidly, reaching maximum plasma concentrations within 4 hours of oral administration . The mean absolute bioavailability of this compound is 58% . This compound is highly bound (>99%) to human plasma proteins, with preferential binding to albumin . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . This compound is eliminated via hepatobiliary excretion with negligible urinary excretion .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cellular phosphorylation of VEGFR-2, VEGF-induced endothelial cell survival, tube formation, and vascular permeability . In addition, this compound has been shown to reduce cytotoxicity in human retinal endothelial cells grown in high glucose .

Action Environment

Environmental factors such as diet and other external factors may influence the action, efficacy, and stability of this compound . For example, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the plasma concentrations of this compound . Therefore, these factors should be considered when administering this compound to ensure optimal therapeutic outcomes .

Zukünftige Richtungen

Axitinib has shown promise in combination with other treatments. For instance, it has been used in combination with pembrolizumab as a first-line treatment for patients with renal cell carcinoma . Other combination strategies with PD-1/PD-L1 blockade are also being explored .

Biochemische Analyse

Biochemical Properties

Axitinib plays a crucial role in biochemical reactions by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3. These receptors are involved in the process of angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, this compound effectively blocks the signaling pathways that promote tumor growth and metastasis. This compound interacts with various enzymes and proteins, including tyrosine kinases, to exert its inhibitory effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the signaling pathways that are essential for cell proliferation and survival. This compound affects cell signaling pathways such as the vascular endothelial growth factor pathway, leading to reduced angiogenesis and tumor growth. Additionally, this compound impacts gene expression and cellular metabolism by altering the activity of specific transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the tyrosine kinase domain of vascular endothelial growth factor receptors. This binding inhibits the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote angiogenesis and tumor growth. This compound also affects the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its inhibitory effects on vascular endothelial growth factor receptors for extended periods. Long-term studies have shown that this compound can lead to the development of resistance in some cancer cells, which may reduce its efficacy over time. Additionally, this compound’s stability and degradation can be influenced by various factors, including pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher doses, this compound can lead to adverse effects such as hypertension, diarrhea, and weight loss. These toxic effects are dose-dependent and highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, CYP3A5, CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase 1A1. The major metabolites of this compound, M12 (sulfoxide product) and M7 (glucuronide product), are pharmacologically inactive. This compound’s metabolism involves various biotransformation pathways, including oxygenation, glucuronidation, and glucosylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is a weak substrate for adenosine triphosphate-binding cassette transporters such as P-glycoprotein and breast cancer resistance protein. This compound exhibits high passive permeability and is distributed rapidly to various tissues, except the brain. The transport and distribution of this compound are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on vascular endothelial growth factor receptors. This compound’s activity and function are influenced by its localization within the cell, as well as by post-translational modifications that may affect its stability and interactions with other biomolecules. The targeting signals and modifications that direct this compound to specific cellular compartments are essential for its therapeutic efficacy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Axitinib wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten umfasst. Die Synthese beginnt typischerweise mit der Herstellung von N-Methyl-2-[(3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl)sulfanyl]benzamid. Dies beinhaltet die Reaktion von 2-Chlornikotinsäure mit Hydrazin zur Bildung von 2-Hydrazinonikotinsäure, die dann zu dem Indazolring cyclisiert wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Charakterisierung. Der Prozess umfasst auch strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt den regulatorischen Standards entspricht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Axitinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Comparison:

This compound stands out due to its high selectivity and potency, making it a valuable therapeutic option for patients with advanced renal cell carcinoma.

Eigenschaften

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITAVMQDGBJQJZ-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049049
Record name Axitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Axitinib selectively blocks the tyrosine kinase receptors VEGFR-1 (vascular endothelial growth factor receptor), VEGFR-2, and VEGFR-3.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

319460-85-0
Record name Axitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319460-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Axitinib [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319460850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Axitinib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Axitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AXITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LVQ0YUXG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Axitinib
Reactant of Route 2
Reactant of Route 2
Axitinib
Reactant of Route 3
Reactant of Route 3
Axitinib
Reactant of Route 4
Axitinib
Reactant of Route 5
Reactant of Route 5
Axitinib
Reactant of Route 6
Axitinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.